{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group
Properties
IUPAC Name |
2-[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-4-5-13)10-12-6-8-17(9-7-12)11-14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITZVGBQSHKBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)CC(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128377 | |
| Record name | 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-66-3 | |
| Record name | 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-[[cyclopropyl[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The cyclopropyl group is introduced through cyclopropanation reactions, often involving diazo compounds and transition metal catalysts . The final step involves the coupling of the protected amine with piperidin-1-yl-acetic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
{4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid}: Similar in having a Boc-protected amine group.
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Shares the cyclopropyl and Boc-protected amine features.
Uniqueness
{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is unique due to the combination of its piperidine ring, cyclopropyl group, and Boc protection, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 1353972-66-3) is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C16H28N2O4, with a molecular weight of 312.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protective moiety during synthetic transformations, enabling selective reactions at other functional groups. Upon deprotection, the free amine can engage with biological targets, potentially modulating their activity.
Biological Activity and Applications
Research indicates that this compound may have several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiproliferative effects on various cancer cell lines. For instance, piperidine derivatives have been shown to inhibit tumor growth in xenograft models by interfering with key signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant to metabolic pathways. Compounds with similar structures have demonstrated the ability to inhibit squalene synthase and cholesterol synthesis, indicating potential applications in managing hyperlipidemia and related disorders.
- Neuroprotective Effects : Some derivatives of piperidine compounds are being explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Cho et al. (2017) | Investigated the effects of piperidine derivatives on malignant pleural mesothelioma cells, highlighting their potential as therapeutic agents through inhibition of ERK signaling pathways. |
| Seganish et al. (2015) | Identified potent IRAK4 inhibitors among piperidine derivatives, suggesting that structural modifications can enhance biological activity against specific targets. |
| Wu et al. (2018) | Explored diffusion management of piperidine compounds in microdroplet systems for protein evolution, indicating versatility in biochemical applications. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
